4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one

Carbonic Anhydrase Inhibition Isoform Selectivity Coumarin-Oxadiazole SAR

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one (CAS 2414629-82-4), also designated as hCAIX/XII-IN-2 or compound 6a, is a coumarin-linked 1,2,4-oxadiazole hybrid that selectively inhibits the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII at nanomolar concentrations, while sparing the ubiquitous cytosolic isoforms hCA I and hCA II at concentrations up to 10 µM. This non-classical CA inhibition profile positions the compound as a precision pharmacological tool for cancer research and a lead scaffold for isoform-selective drug discovery.

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
Cat. No. B12412713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O4/c1-12-9-18(22)24-16-10-14(7-8-15(12)16)23-11-17-20-19(25-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyIIRFKVBIPSSOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one: A Selective Carbonic Anhydrase IX/XII Inhibitor for Targeted Procurement


4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one (CAS 2414629-82-4), also designated as hCAIX/XII-IN-2 or compound 6a, is a coumarin-linked 1,2,4-oxadiazole hybrid that selectively inhibits the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII at nanomolar concentrations, while sparing the ubiquitous cytosolic isoforms hCA I and hCA II at concentrations up to 10 µM [1]. This non-classical CA inhibition profile positions the compound as a precision pharmacological tool for cancer research and a lead scaffold for isoform-selective drug discovery [1].

Why Structural Analogs of 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one Cannot Be Interchanged in hCA Inhibition Studies


Subtle modifications to the coumarin-oxadiazole scaffold produce large shifts in isoform selectivity and potency that are not predictable by structural similarity alone [1]. Replacing the 5-phenyl group with a 4-trifluoromethylphenyl (compound 6q) reduces hCA IX affinity by 2.2-fold, while varying the substitution pattern on the oxadiazole ring alters the balance between hCA IX and hCA XII inhibition. Generic substitution without quantitative head-to-head data risks selecting a compound with a different target engagement profile, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Comparator Evidence for 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one (hCAIX/XII-IN-2)


hCA IX and hCA XII Inhibitory Potency: Direct Head-to-Head Comparison of hCAIX/XII-IN-2 (6a) vs. hCAIX/XII-IN-3 (6q) from Thacker et al. 2020

In the same study employing a stopped-flow CO₂ hydration assay, compound 6a (R = H) showed Ki values of 30.0 nM for hCA IX and 3.6 nM for hCA XII, whereas compound 6q (R = 4-CF₃) showed Ki values of 66.2 nM for hCA IX and 4.4 nM for hCA XII [1]. The presence of a simple phenyl substituent (6a) thus provides a 2.2-fold improvement in hCA IX inhibition and a 1.2-fold improvement in hCA XII inhibition compared to the 4-trifluoromethylphenyl analog (6q), demonstrating that the electron-withdrawing group is detrimental to target binding.

Carbonic Anhydrase Inhibition Isoform Selectivity Coumarin-Oxadiazole SAR

hCA XII Inhibitory Potency: hCAIX/XII-IN-2 (6a) Benchmarked Against the Most Potent Series Member (6o) and Standard Drug Acetazolamide (AAZ)

Against hCA XII, compound 6a exhibited a Ki of 3.6 nM, which is 3.6-fold weaker than the most potent analog in the series, compound 6o (Ki = 1.0 nM), yet 1.6-fold more potent than the standard clinical carbonic anhydrase inhibitor acetazolamide (AAZ; hCA XII Ki = 5.7 nM) [1][2]. All four top compounds (6o, 6a, 6q, 6c) surpassed AAZ in hCA XII inhibition [1].

Carbonic Anhydrase XII Lead Optimization Drug Discovery Benchmarking

hCA IX Inhibitory Potency: hCAIX/XII-IN-2 (6a) vs. Best Dual Inhibitor 6c – Near-Equivalent Activity at the Tumor-Associated Isoform

Compound 6a exhibited a hCA IX Ki of 30.0 nM, compared to 23.6 nM for compound 6c, the most potent dual hCA IX/XII inhibitor in the series [1]. The 1.27-fold difference indicates that 6a retains near-equivalent hCA IX potency while offering a distinct substitution pattern (phenyl vs. 4-chlorophenyl) that may confer different physicochemical or pharmacokinetic properties.

Carbonic Anhydrase IX Dual hCA IX/XII Inhibition Anticancer Target Validation

Isoform Selectivity Window: >333-Fold to >2,777-Fold Discrimination for Tumor-Associated Over Cytosolic Isoforms by hCAIX/XII-IN-2 (6a)

Compound 6a showed Ki values >10,000 nM for the widely expressed cytosolic isoforms hCA I and hCA II, while inhibiting the membrane-bound tumor-associated isoforms hCA IX (Ki = 30.0 nM) and hCA XII (Ki = 3.6 nM) [1]. This yields selectivity ratios of >333-fold for hCA IX over hCA I/II and >2,777-fold for hCA XII over hCA I/II, significantly exceeding the selectivity of classical sulfonamide inhibitors such as acetazolamide [2].

Isoform Selectivity Off-Target Liability Carbonic Anhydrase

Molecular Docking Confirmation: hCAIX/XII-IN-2 (6a) Binding Mode in the hCA XII Catalytic Cleft Validated by In Silico Studies

Among the 18 synthesized coumarin-oxadiazole hybrids, only two compounds—6a and 6o—were selected for molecular docking studies into the hCA XII catalytic cleft to rationalize their superior inhibitory profiles [1]. The selection of 6a for this computational validation underscores its status as a representative lead scaffold within the series, providing experimentally corroborated binding mode information that can guide further medicinal chemistry efforts.

Molecular Docking Binding Pose Structure-Based Drug Design

Validated Application Scenarios for Procuring 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one (hCAIX/XII-IN-2)


Cancer Biology: Selective Pharmacological Knockdown of hCA IX and XII in Hypoxic Tumor Models

With >333-fold selectivity for hCA IX and >2,777-fold selectivity for hCA XII over hCA I/II [1], hCAIX/XII-IN-2 (6a) can be used as a chemical probe to dissect the role of tumor-associated carbonic anhydrases in pH regulation, migration, and invasion under hypoxia, without confounding inhibition of housekeeping isoforms [2]. Target engagement is confirmed by its nanomolar Ki values and docking-validated binding pose within the hCA XII active site [1].

In Vitro Pharmacology: Standardized Inhibitor for hCA Isoform Selectivity Panels

As a commercially available compound (CAS 2414629-82-4) with precisely determined Ki values for four hCA isoforms (hCA I: >10,000 nM; hCA II: >10,000 nM; hCA IX: 30.0 nM; hCA XII: 3.6 nM) [1], 6a can serve as a reference inhibitor in biochemical screening cascades, providing a reproducible benchmark for qualifying new hCA IX/XII inhibitors against a well-characterized non-classical scaffold.

Medicinal Chemistry SAR: Reference Compound for Coumarin-1,2,4-Oxadiazole Lead Optimization

The quantitative SAR data from Thacker et al. (2020) [1] establish 6a (5-phenyl) as a reference point against which analogs with varied aryl substitutions (e.g., 6q: 4-CF₃; 6c: 4-Cl) can be systematically compared. Procurement of 6a enables head-to-head in-house testing to validate computational predictions or explore linker modifications while maintaining a constant pharmacophore baseline.

Drug Discovery: Early-Stage Lead for Tumor-Selective CA Inhibitor Development

The 1.6-fold superiority of 6a over acetazolamide at hCA XII (Ki 3.6 vs. 5.7 nM) combined with its exclusive selectivity for tumor-associated isoforms [1][2] positions this compound as an attractive starting point for hit-to-lead campaigns targeting metastatic cancers, where hCA IX and XII are overexpressed. Its docking-validated binding mode [1] further supports rational structure-based optimization to improve pharmacokinetic properties.

Quote Request

Request a Quote for 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.